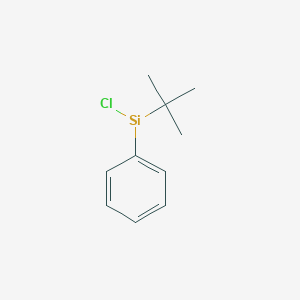
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a complex organic compound with a unique structure that combines the anthracene moiety with a pyrrolidinylthioxomethyl group
准备方法
The synthesis of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 9-Anthracenecarboxylic Acid: This can be achieved through the oxidation of anthracene using potassium permanganate.
Conversion to 9-Anthracenecarboxamide: The carboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride followed by ammonia.
Introduction of the Pyrrolidinylthioxomethyl Group: This step involves the reaction of 9-anthracenecarboxamide with a pyrrolidinylthioxomethylating agent under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
科学研究应用
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and as a marker in various biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, including organic semiconductors and photochromic materials.
作用机制
The mechanism by which 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Fluorescence: The compound’s fluorescent properties are due to the conjugated system of the anthracene ring, which can absorb and emit light, making it useful in imaging applications.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways.
相似化合物的比较
Similar compounds to 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- include:
9-Anthracenecarboxylic Acid: Lacks the pyrrolidinylthioxomethyl group but shares the anthracene core.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the carboxamide and pyrrolidinylthioxomethyl groups.
9-Anthracenecarboxamide: Similar structure but without the pyrrolidinylthioxomethyl group.
The uniqueness of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- lies in its combination of the anthracene core with the pyrrolidinylthioxomethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
192707-21-4 |
|---|---|
分子式 |
C20H18N2OS |
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-(pyrrolidine-1-carbothioyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C20H18N2OS/c23-19(21-20(24)22-11-5-6-12-22)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2,(H,21,23,24) |
InChI 键 |
XFSHLRXHSFVKIX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=S)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)

![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)

![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)



![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B15166444.png)
